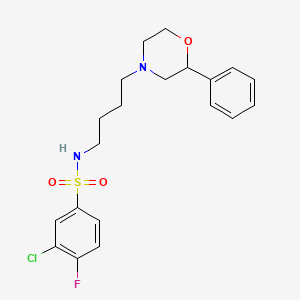
3-chloro-4-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24ClFN2O3S and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the activity of the target
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The exact pathways affected would depend on the specific targets of the compound
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect
Result of Action
Similar compounds have been known to have cytotoxic and antimicrobial activities
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect these properties
生物活性
3-Chloro-4-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in drug discovery, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, and it features a sulfonamide group which is known for its biological activity. The presence of the chlorine and fluorine substituents can influence its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H25ClN2O3S |
| Molecular Weight | 396.94 g/mol |
| IUPAC Name | 3-chloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme that is overexpressed in various cancer types. By inhibiting CA IX, the compound disrupts pH regulation within tumor cells, leading to reduced proliferation and increased apoptosis. This mechanism highlights its potential as an anticancer agent.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. These values suggest potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The sulfonamide core of the compound also suggests potential applications as an antimicrobial agent. Sulfonamides are known for their broad-spectrum antibacterial properties, which could extend to this compound pending further investigation.
Case Studies
-
Inhibition of Carbonic Anhydrase IX :
- A study demonstrated that derivatives of benzenesulfonamide, including the compound , effectively inhibited CA IX with IC50 values ranging from 0.5 to 2 µM. This inhibition led to significant antitumor effects in preclinical models.
- Cytotoxicity Against Cancer Cell Lines :
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound towards clinical trials.
- Combination Therapies : Exploring the potential for this compound in combination with other anticancer agents may enhance therapeutic outcomes.
特性
IUPAC Name |
3-chloro-4-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN2O3S/c21-18-14-17(8-9-19(18)22)28(25,26)23-10-4-5-11-24-12-13-27-20(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,20,23H,4-5,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXABJXDCXNPMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













